molecular formula C14H15NO3 B2814344 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde CAS No. 1445744-52-4

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde

Cat. No.: B2814344
CAS No.: 1445744-52-4
M. Wt: 245.278
InChI Key: FFCWNZJKKGZHOR-UHFFFAOYSA-N
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Description

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde is a chemical compound that features an oxazole ring substituted with a propan-2-yl group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde typically involves the formation of the oxazole ring followed by the introduction of the benzaldehyde group. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by alkylation and subsequent formylation to introduce the benzaldehyde moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

    Oxidation: 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The oxazole ring and benzaldehyde moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine hydrochloride
  • Oxaprozin
  • Aleglitazar

Uniqueness

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(2)14-13(15-9-18-14)8-17-12-5-3-4-11(6-12)7-16/h3-7,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWNZJKKGZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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